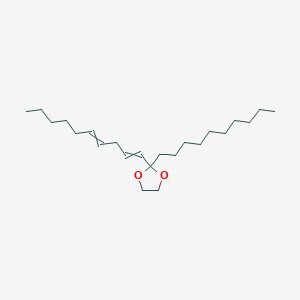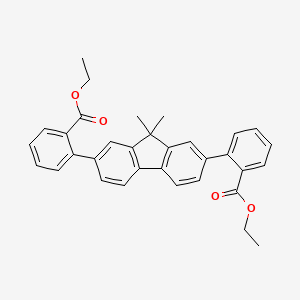
Diethyl 2,2'-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2,2’-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a fluorene core substituted with two benzoate groups at the 2,7-positions and diethyl groups at the 9-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dimethyl-9H-fluorene and benzoic acid derivatives.
Esterification Reaction: The benzoic acid derivatives are esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the corresponding ethyl benzoates.
Industrial Production Methods
In an industrial setting, the production of Diethyl 2,2’-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate may involve large-scale esterification and coupling reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of the synthesis.
化学反应分析
Types of Reactions
Diethyl 2,2’-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
科学研究应用
Diethyl 2,2’-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Organic Electronics: The compound is explored for use in organic photovoltaic cells (OPVs) and other electronic devices.
Chemical Sensors: Its unique structure makes it suitable for use in chemical sensors and detection systems.
Biological Studies: The compound can be used as a probe or marker in biological studies due to its fluorescence properties.
作用机制
The mechanism by which Diethyl 2,2’-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate exerts its effects is primarily related to its electronic structure. The fluorene core provides a rigid and planar structure that facilitates electron delocalization, making it an effective component in electronic devices. The ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments .
相似化合物的比较
Similar Compounds
9,9-Dimethyl-9H-fluorene: A precursor to the compound, used in similar applications.
9,9-Dimethyl-9H-fluorene-2,7-diyl)bis-9H-carbazole: Another fluorene derivative used in OLEDs.
9,9-Dimethyl-2,7-dibromo-9H-fluorene: Used in the synthesis of various organic semiconductors.
Uniqueness
Diethyl 2,2’-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate is unique due to the presence of both ester and fluorene groups, which confer distinct electronic and structural properties. This combination makes it particularly valuable in the development of advanced materials and electronic devices.
属性
CAS 编号 |
910893-50-4 |
|---|---|
分子式 |
C33H30O4 |
分子量 |
490.6 g/mol |
IUPAC 名称 |
ethyl 2-[7-(2-ethoxycarbonylphenyl)-9,9-dimethylfluoren-2-yl]benzoate |
InChI |
InChI=1S/C33H30O4/c1-5-36-31(34)27-13-9-7-11-23(27)21-15-17-25-26-18-16-22(20-30(26)33(3,4)29(25)19-21)24-12-8-10-14-28(24)32(35)37-6-2/h7-20H,5-6H2,1-4H3 |
InChI 键 |
ASIIORPVHZMRES-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC3=C(C=C2)C4=C(C3(C)C)C=C(C=C4)C5=CC=CC=C5C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


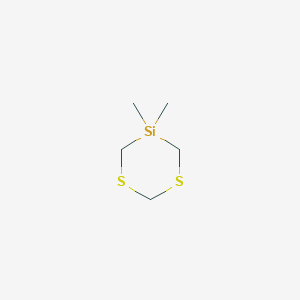
![5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12618222.png)
![(NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine](/img/structure/B12618229.png)
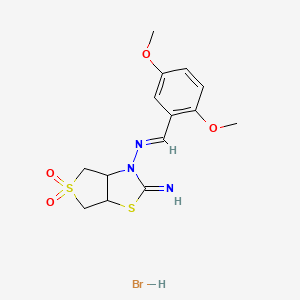
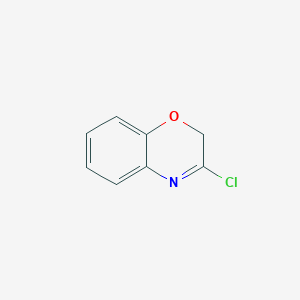

![N-[3-(dimethylamino)propyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12618272.png)
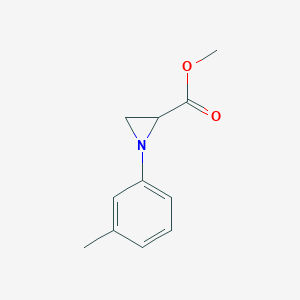
![3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL](/img/structure/B12618282.png)
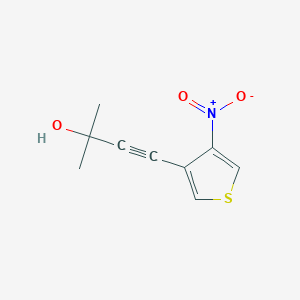
![3,3'-{[4-(Propan-2-yl)phenyl]methylene}bis(1-methyl-1H-indole)](/img/structure/B12618303.png)
![1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12618306.png)

